molecular formula C20H25N3O3S2 B262165 Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No. B262165
M. Wt: 419.6 g/mol
InChI Key: AEMYWBFPLSQOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the dihydropyridine family of compounds and has been extensively studied for its unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves the inhibition of L-type calcium channels. The compound binds to the alpha-1 subunit of the calcium channel and prevents the influx of calcium ions into the cell. This results in the relaxation of smooth muscle cells and a decrease in blood pressure. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to decrease blood pressure by relaxing smooth muscle cells and reducing the influx of calcium ions. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate in lab experiments include its unique properties, such as its ability to inhibit L-type calcium channels and its anti-inflammatory and anti-cancer properties. However, the compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate. One possible direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the study of the compound's potential use in the treatment of cardiovascular diseases, such as hypertension and angina. The compound's anti-inflammatory and anti-cancer properties also warrant further investigation. Additionally, the compound's potential use as a calcium channel blocker in other fields, such as neuroscience, could also be explored.

Synthesis Methods

The synthesis of Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves the reaction of 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester with cyanomethyl mercaptan in the presence of a base such as triethylamine. The resulting product is then reacted with ethyl chloroformate to yield Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been proposed to optimize the yield and purity of the product.

Scientific Research Applications

Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential use as a calcium channel blocker, anti-inflammatory agent, and anti-cancer agent. The compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and angina.

properties

Product Name

Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C20H25N3O3S2

Molecular Weight

419.6 g/mol

IUPAC Name

ethyl 6-(cyanomethylsulfanyl)-5-(diethylcarbamoyl)-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C20H25N3O3S2/c1-5-23(6-2)19(24)17-16(14-9-8-11-27-14)15(20(25)26-7-3)13(4)22-18(17)28-12-10-21/h8-9,11,16,22H,5-7,12H2,1-4H3

InChI Key

AEMYWBFPLSQOIF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(NC(=C(C1C2=CC=CS2)C(=O)OCC)C)SCC#N

Canonical SMILES

CCN(CC)C(=O)C1=C(NC(=C(C1C2=CC=CS2)C(=O)OCC)C)SCC#N

Origin of Product

United States

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